4-(Chlorophenylmethyl)-1,1'-biphenyl
CAS No.: 7515-73-3
Cat. No.: VC21084570
Molecular Formula: C19H15Cl
Molecular Weight: 278.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7515-73-3 |
---|---|
Molecular Formula | C19H15Cl |
Molecular Weight | 278.8 g/mol |
IUPAC Name | 1-[chloro(phenyl)methyl]-4-phenylbenzene |
Standard InChI | InChI=1S/C19H15Cl/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H |
Standard InChI Key | HSVIAUJGCMPSQO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl |
Introduction
4-(Chlorophenylmethyl)-1,1'-biphenyl is a chemical compound with the molecular formula C19H15Cl and a molecular weight of approximately 278.7754 g/mol . This compound is part of the biphenyl family, which is known for its diverse applications in organic chemistry and materials science.
Synthesis and Preparation
While specific synthesis methods for 4-(Chlorophenylmethyl)-1,1'-biphenyl are not widely documented in the available literature, general approaches to synthesizing biphenyl derivatives often involve cross-coupling reactions, such as Suzuki or Heck reactions. These methods typically require a halogenated precursor and an organometallic reagent in the presence of a catalyst .
Research Findings and Future Directions
Research on biphenyl derivatives often focuses on their structural modifications to enhance specific properties, such as optical or electrical characteristics. In the context of pharmaceuticals, modifications to biphenyl structures can lead to compounds with antimicrobial or anticancer activities . Future studies on 4-(Chlorophenylmethyl)-1,1'-biphenyl could explore its potential in these areas or investigate its environmental impact and degradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume